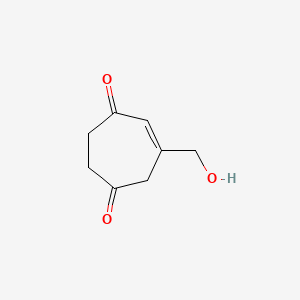
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione is an organic compound with the molecular formula C8H10O3 It is characterized by a seven-membered ring structure with a hydroxymethyl group and two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptene with formaldehyde and an oxidizing agent to introduce the hydroxymethyl group and form the dione structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 6-(Carboxymethyl)cyclohept-5-ene-1,4-dione.
Reduction: Formation of 6-(Hydroxymethyl)cyclohept-5-ene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohept-5-ene-1,4-dione: Lacks the hydroxymethyl group, resulting in different reactivity and properties.
6-(Hydroxymethyl)cyclohex-5-ene-1,4-dione: A six-membered ring analog with different steric and electronic effects.
6-(Hydroxymethyl)cyclooct-5-ene-1,4-dione: An eight-membered ring analog with altered ring strain and reactivity.
Uniqueness
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione is unique due to its seven-membered ring structure, which provides a balance between ring strain and flexibility. The presence of both hydroxymethyl and ketone groups allows for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
6-(hydroxymethyl)cyclohept-5-ene-1,4-dione |
InChI |
InChI=1S/C8H10O3/c9-5-6-3-7(10)1-2-8(11)4-6/h3,9H,1-2,4-5H2 |
Clé InChI |
LJZPREOFKUCANO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C=C(CC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



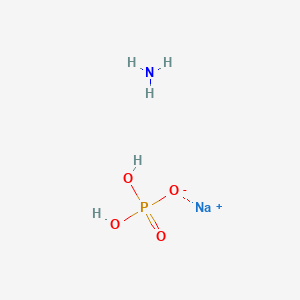
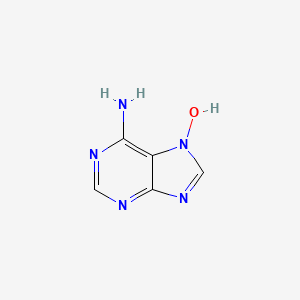
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)

![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
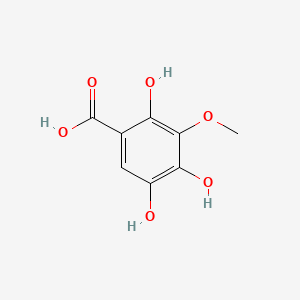
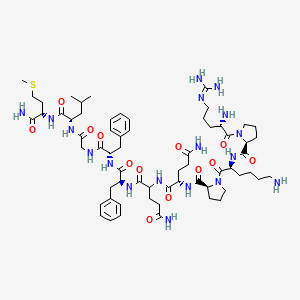

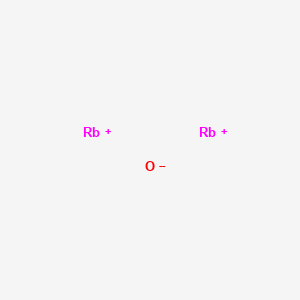
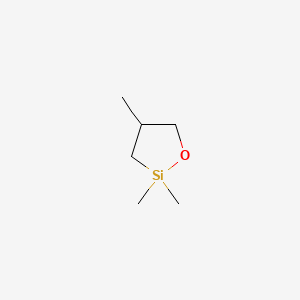
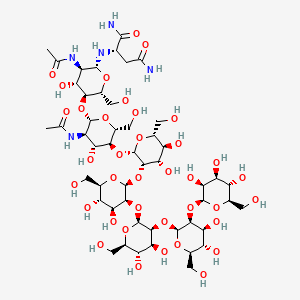
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)
